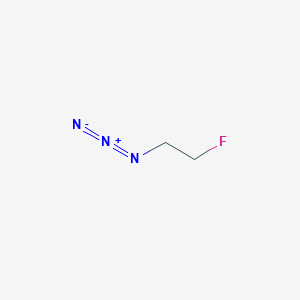

1-叠氮-2-氟乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Azido-2-fluoroethane, also known as 2-fluoroethylazide, is a chemical compound with the molecular formula C2H4FN3 . It has an average mass of 88.074 Da and a monoisotopic mass of 88.041458 Da .

Synthesis Analysis

The synthesis of 1-Azido-2-fluoroethane can be achieved through the addition of the azide anion to tetrafluoroethylene in a protic environment . Radiolabeling was performed by click chemistry ligation of [18 F]1-azido-2-fluoroethane .Molecular Structure Analysis

The molecular structure of 1-Azido-2-fluoroethane consists of two carbon atoms, four hydrogen atoms, one fluorine atom, and three nitrogen atoms . The exact mass of the molecule is 89.03892530 g/mol .Chemical Reactions Analysis

1-Azido-2-fluoroethane has been used as a prosthetic group for rapid radiolabeling of precursor compounds modified with terminal alkynes through copper-catalyzed alkyne azide cycloadditions (CuAAC) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azido-2-fluoroethane include a molecular weight of 89.07 g/mol, a topological polar surface area of 14.4 Ų, and a complexity of 65.2 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .科学研究应用

- These reactions are fast, highly selective, and high yielding, making them valuable for PET imaging studies .

- Researchers use this approach to study biological processes and disease pathways with minimal interference .

- For example, it has been used to label sulfonated Cy5 (bearing an alkyne moiety) and modified antibody fragments with tetrazine linkers for radiofluorination .

PET Imaging and Radiolabeling

Bioorthogonal Chemistry

Clickable C-Glycosyl Scaffolds

Estrogen Receptor Imaging

Metabolite Analysis and In Vivo Stability

Challenges and Safety Considerations

作用机制

Target of Action

1-Azido-2-fluoroethane, also known as [18F]Fluoroethyl azide ([18F]FEA), is primarily used as a prosthetic group for rapid radiolabeling of precursor compounds . These precursor compounds are typically modified with terminal alkynes, which serve as the primary targets of [18F]FEA .

Mode of Action

The interaction of [18F]FEA with its targets involves copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, high yielding, and can be carried out under mild reaction conditions without the need for protecting groups . The result is a radiolabeled probe that can be used for positron emission tomography (PET) imaging .

Biochemical Pathways

The biochemical pathways affected by [18F]FEA are primarily related to its role in radiolabeling and PET imaging . The compound allows for the non-invasive molecular imaging and quantification of metabolic processes . The specific pathways affected would depend on the nature of the precursor compounds being radiolabeled.

Pharmacokinetics

The pharmacokinetics of [18F]FEA have been studied using preclinical PET/MR scanning and metabolite analysis . The compound has shown poor stability and very restricted suitability for in vivo application . Therefore, its ADME properties and their impact on bioavailability may be limited .

Result of Action

The primary result of [18F]FEA’s action is the creation of a radiolabeled probe for PET imaging .

Action Environment

The action of [18F]FEA can be influenced by various environmental factors. For instance, the presence of dichloromethane in the reaction mixture can lead to the formation of potentially dangerous (explosive) diazidomethane . Additionally, the compound’s poor stability suggests that it may be sensitive to factors such as temperature and pH .

安全和危害

属性

IUPAC Name |

1-azido-2-fluoroethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZLFOJNNMFIGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-fluoroethane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea](/img/structure/B2393215.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2393216.png)

![8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2393217.png)

![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)

![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)

![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)